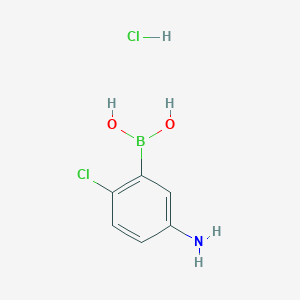

(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Vue d'ensemble

Description

“(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is an organic compound used as a reagent in the preparation of benzothiazoles, pyridopyrimidines, and related compounds . It has a boronic acid functional group that can interact with biological targets such as enzymes, receptors, and transporters.

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of boronic acids . This method utilizes a radical approach and has been applied to a variety of substrates .Molecular Structure Analysis

The molecular formula of “(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is C6H8BCl2NO2. The compound contains a boronic acid functional group attached to a phenyl ring, which also carries an amino and a chloro substituent.Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

The molecular weight of “(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is 207.85. Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

“(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that conjoins chemically differentiated fragments . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Synthesis of Borinic Acid Derivatives

This compound is a subclass of organoborane compounds used in the synthesis of borinic acid derivatives . Borinic acids [R 2 B (OH)] and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Preparation of Benzothiazoles

“(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is used as a reagent in the preparation of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry.

Preparation of Pyridopyrimidines

This compound is also used in the preparation of pyridopyrimidines . Pyridopyrimidines are a class of compounds that have been studied for their potential biological activities.

KRAS G12C Inhibitors

“(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is used in the preparation of compounds that act as KRAS G12C inhibitors . KRAS G12C inhibitors are a new class of cancer therapeutics that specifically target the KRAS G12C mutant protein.

Protodeboronation in Total Synthesis

The compound is used in protodeboronation reactions, which have been applied in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is a boronic acid derivative, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water, which could impact their bioavailability .

Result of Action

Its use in sm cross-coupling reactions suggests it plays a role in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Action Environment

The action of (5-Amino-2-chlorophenyl)boronic acid hydrochloride can be influenced by environmental factors. For instance, direct hydroboration of alkynes with catecholborane (HBcat) requires solvent-free conditions and long reaction times at elevated temperatures . Additionally, the compound is only marginally stable in water, which could affect its stability and efficacy .

Propriétés

IUPAC Name |

(5-amino-2-chlorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUPPGYAMRAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-chlorophenyl)boronic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

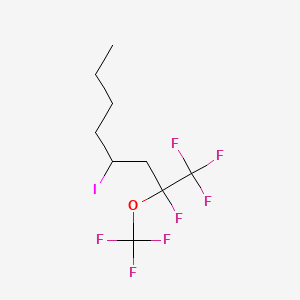

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)